molecular formula C19H21N3O3S B2630436 (E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide CAS No. 2035018-99-4

(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide

Cat. No. B2630436
M. Wt: 371.46
InChI Key: KIUGILSTMMKTBM-CCEZHUSRSA-N
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Description

“(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Scientific Research Applications

Antimicrobial Activity

  • Some derivatives of 1,3,4-thiadiazole have been synthesized and demonstrated significant antimicrobial properties against bacteria like Staphylococcus aureus, Bacillus subtilis, and fungi like Candida albicans and C. parapsilosis (Önkol et al., 2008).

Anticancer Properties

  • Certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed potential as DNA protectants and exhibited cytotoxicity against cancer cell lines like MDA-MB-231 and PC-3 (Gür et al., 2020).
  • New zinc phthalocyanine derivatives containing 1,3,4-thiadiazole have shown promise as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Antioxidant Properties

  • Benzimidazole derivatives incorporating 1,3,4-thiadiazole showed significant antioxidant properties, particularly in inhibiting lipid peroxidation in the rat liver (Kuş et al., 2004).

Cytotoxic Activities

  • Isoxazolone derivatives starting from 1,3,4-thiadiazoles demonstrated cytotoxic effects in cellular assays, suggesting potential therapeutic applications (Rollas et al., 2011).

Antifungal and Antibacterial Properties

  • Novel heterocyclic compounds synthesized from hydroxybenzophenones, including triazolothiadiazines, exhibited antifungal and antibacterial activities (Khanum et al., 2005).

Immunocompetent Cell Effects

  • New 1,2,4-triazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated for their effects on immunocompetent cells, showing varying degrees of cytotoxicity and immunomodulatory effects (Mavrova et al., 2009).

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their broad spectrum of pharmacological activities . This could include the development of novel, more effective therapeutics for various diseases .

properties

IUPAC Name

(E)-2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-15(14-16-8-4-3-5-9-16)19(23)20-12-13-22-18-11-7-6-10-17(18)21(2)26(22,24)25/h3-11,14H,12-13H2,1-2H3,(H,20,23)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUGILSTMMKTBM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide

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